2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester
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Description
2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester, also known as 2-PATBE, is an organometallic compound used in various scientific research applications. It is a colorless liquid that is soluble in most organic solvents and has a boiling point of 156°C. 2-PATBE has a variety of applications in the fields of organic synthesis, biochemistry, and materials science.
Scientific Research Applications
Palladium-Catalyzed Synthesis Applications
A notable application is in the palladium-catalyzed synthesis of 3-indolecarboxylic acid derivatives, where this compound serves as a precursor. Indoles with ester functionality at the 3-position are prepared from 2-(2-nitrophenyl)propenoic acid derivatives through palladium-catalyzed reductive N-heteroannulation, utilizing carbon monoxide as the reducing agent. The starting materials for these syntheses include the Stille coupling of 2-halo-1-nitrobenzenes with ethyl 2-(tributylstannyl)-2-propenoate. This methodology allows for the creation of indole derivatives with potential applications in medicinal chemistry and material science (Söderberg et al., 2008).
Reaction with Organotin Phenoxides
The reactivity of different tributyltin phenoxides with ethyl propiolate in the presence of tin(IV) chloride and triethylamine leads to derivatives of 3-phenoxyacrylic acid ethyl ester. This process showcases the compound's role in synthesizing complex organic molecules, potentially useful in creating polymers or other organic materials with specific functional properties (Kinart & Kinart, 2007).
Stannyl Radical-Mediated Cleavage
Another application is in the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters. This method represents a mild methodology for removing the synthetically useful sulfone moiety, showcasing the versatility of ethyl 2-(tributylstannyl)-2-propenoate in facilitating reactions that yield fluorinated organic compounds, which are of interest in pharmaceuticals and agrochemicals (Wnuk et al., 2000).
Synthesis of Ethyl-2-(p-ethoxyphenyl) Propenoate
The synthesis of ethyl-2-(p-ethoxyphenyl) propenoate from phenetole through a series of reactions including Friedel-Crafts and Wittig G reactions. This compound is an intermediate for synthesizing cycloprothrin, showcasing its utility in developing new pesticides. This example highlights the chemical's role in synthesizing intermediates for broader industrial applications (Jianquan, 2007).
Microwave Assisted Synthesis
It is also used in the microwave-assisted synthesis of 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, a compound potentially useful for introducing metal coordination sites into polyacrylates. This synthesis method underlines the importance of this compound in facilitating efficient and innovative synthetic routes, leading to materials with potential applications in catalysis and material science (Heintz et al., 2017).
properties
IUPAC Name |
ethyl 2-tributylstannylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O2.3C4H9.Sn/c1-3-5(6)7-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUCFACQOVDFMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448615 |
Source
|
Record name | 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |
CAS RN |
123706-82-1 |
Source
|
Record name | 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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